molecular formula C8H7F4N B13117152 4-Fluoro-2-(2,2,2-trifluoroethyl)aniline

4-Fluoro-2-(2,2,2-trifluoroethyl)aniline

Cat. No.: B13117152
M. Wt: 193.14 g/mol
InChI Key: LKRAEYUSTRUUGS-UHFFFAOYSA-N
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Description

4-Fluoro-2-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C8H7F4N It is a fluorinated aniline derivative, characterized by the presence of both fluoro and trifluoroethyl groups attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(2,2,2-trifluoroethyl)aniline typically involves the N-trifluoroethylation of aniline derivatives. One common method is the iron porphyrin-catalyzed N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source . This one-pot reaction involves cascade diazotization and N-trifluoroethylation reactions, yielding the desired product in good yields.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of readily available starting materials and efficient catalytic systems is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(2,2,2-trifluoroethyl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The presence of fluoro and trifluoroethyl groups makes it a suitable candidate for nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different functionalized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted aniline derivatives, while oxidation and reduction can lead to the formation of corresponding quinones or amines.

Scientific Research Applications

4-Fluoro-2-(2,2,2-trifluoroethyl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: The compound’s fluorinated nature makes it useful in the development of fluorinated pharmaceuticals and agrochemicals.

    Medicine: It is investigated for its potential use in drug discovery and development, particularly in designing molecules with enhanced biological activity and stability.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(2,2,2-trifluoroethyl)aniline involves its interaction with molecular targets through its fluoro and trifluoroethyl groups. These groups can enhance the compound’s binding affinity to specific enzymes or receptors, leading to altered biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-(trifluoromethyl)aniline
  • 2-Fluoro-4-methylaniline
  • 2-(Trifluoromethyl)aniline

Uniqueness

4-Fluoro-2-(2,2,2-trifluoroethyl)aniline is unique due to the presence of both fluoro and trifluoroethyl groups, which impart distinct chemical and physical properties These groups enhance the compound’s reactivity and stability, making it a valuable intermediate in various synthetic applications

Properties

Molecular Formula

C8H7F4N

Molecular Weight

193.14 g/mol

IUPAC Name

4-fluoro-2-(2,2,2-trifluoroethyl)aniline

InChI

InChI=1S/C8H7F4N/c9-6-1-2-7(13)5(3-6)4-8(10,11)12/h1-3H,4,13H2

InChI Key

LKRAEYUSTRUUGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)CC(F)(F)F)N

Origin of Product

United States

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